(E)-Tetradec-12-enyl acetate
CAS No.: 35153-21-0
Cat. No.: VC20778579
Molecular Formula: C16H30O2
Molecular Weight: 254.41 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 35153-21-0 |
---|---|
Molecular Formula | C16H30O2 |
Molecular Weight | 254.41 g/mol |
IUPAC Name | [(E)-tetradec-12-enyl] acetate |
Standard InChI | InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3-4H,5-15H2,1-2H3/b4-3+ |
Standard InChI Key | CRJBZFQLVNBSHX-UHFFFAOYSA-N |
Isomeric SMILES | C/C=C\CCCCCCCCCCCOC(=O)C |
SMILES | CC=CCCCCCCCCCCCOC(=O)C |
Canonical SMILES | CC=CCCCCCCCCCCCOC(=O)C |
Chemical Identity and Structure
Basic Molecular Information
(E)-Tetradec-12-enyl acetate is an unsaturated fatty alcohol ester with the molecular formula C16H30O2 and a molecular weight of 254.41 g/mol . This compound is characterized by a long hydrocarbon chain containing 14 carbon atoms (tetradecenyl) with a trans (E) configuration double bond at the 12th carbon position, and an acetate group attached to the first carbon .
Nomenclature and Identifiers
The compound is known by several systematic and common names:
Parameter | Value |
---|---|
IUPAC Name | [(E)-tetradec-12-enyl] acetate |
CAS Registry Number | 35153-21-0 |
Alternative Names | (E)-12-Tetradecen-1-ol acetate, 12-Tetradecen-1-ol, 1-acetate, (12E)-, 12E-Tetradecenyl acetate |
Standard InChI | InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3-4H,5-15H2,1-2H3/b4-3+ |
Standard InChIKey | CRJBZFQLVNBSHX-ONEGZZNKSA-N |
Canonical SMILES | C/C=C/CCCCCCCCCCCOC(=O)C |
The compound's structure is distinguished by the "E" designation, which indicates that the substituents on the double bond are positioned on opposite sides (trans configuration) . This stereochemistry is critical for the compound's biological activity and functionality.
Physical and Chemical Properties
Thermodynamic Properties
(E)-Tetradec-12-enyl acetate demonstrates specific thermodynamic behaviors that influence its utility in various applications. The compound has a relatively high boiling point and specific phase change characteristics:
Property | Value | Method | Reference |
---|---|---|---|
Boiling Point | 316.2±11.0 °C (predicted) | Prediction | |
Density | 0.878±0.06 g/cm³ (predicted) | Prediction | |
Enthalpy of Vaporization (ΔvapH°) | 21.7 kcal/mol | Gas Chromatography |
The enthalpy of vaporization was determined through gas chromatographic analysis based on data collected between 353K and 398K . This property is particularly relevant for applications involving volatile compounds and distillation processes.
Chemical Reactivity
As a carboxylic ester, (E)-Tetradec-12-enyl acetate participates in typical ester reactions including hydrolysis, transesterification, and reduction . The presence of the double bond at the 12th carbon position also allows for additional reactions characteristic of alkenes, such as addition reactions and oxidation.
Synthesis Methods
Standard Synthetic Routes
The synthesis of (E)-Tetradec-12-enyl acetate typically involves the esterification of (E)-tetradec-12-en-1-ol with acetic acid or acetic anhydride. This process yields the acetate ester with the preserved trans configuration at the double bond. The reaction typically requires catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Alternative Synthetic Approaches
Alternative approaches to synthesizing (E)-Tetradec-12-enyl acetate may involve:
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Acetylation of the corresponding alcohol using acetyl chloride in the presence of a base
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Transesterification reactions using methyl acetate or ethyl acetate
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Enzymatic esterification using lipases, which can provide higher stereoselectivity
These synthetic methods highlight the versatility in producing this compound for research and industrial applications, allowing for adaptations based on specific requirements for purity and scale.
Applications and Biological Significance
Role in Pheromone Systems
(E)-Tetradec-12-enyl acetate has gained significant attention for its role as a component of pheromones in biological systems. Research has demonstrated that this compound functions as a key component in the chemical communication systems of various insect species.
Pest Control Applications
The compound's ability to attract specific insect species makes it valuable in pest management strategies. By incorporating (E)-Tetradec-12-enyl acetate into traps or dispensers, researchers and agricultural professionals can monitor and control pest populations through methods that minimize ecological impact and reduce dependence on conventional pesticides.
Research Findings
Stereochemistry and Biological Activity
Research has demonstrated that the stereochemical configuration (E vs. Z) at the double bond position significantly influences the biological activity of tetradecenyl acetates . The trans (E) configuration of (E)-Tetradec-12-enyl acetate provides distinct recognition properties in biological systems compared to its cis (Z) isomer, (12Z)-Tetradecen-1-yl acetate .
Chemical Behavior Studies
Studies focusing on the chemical behavior of (E)-Tetradec-12-enyl acetate have investigated its:
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Vapor pressure characteristics, which are crucial for understanding its effectiveness as a pheromone
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Stability under various environmental conditions
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Interaction with other semiochemicals in complex biological systems
Research conducted by Koutek, Hoskovec, et al. (1997) explored the gas chromatographic determination of vapor pressures of pheromone-like compounds, including (E)-Tetradec-12-enyl acetate, providing valuable data on its thermodynamic properties .
Environmental Impact Assessment
Studies have examined the environmental fate and impact of (E)-Tetradec-12-enyl acetate when used in pest management applications. This research suggests that the compound generally has a lower environmental impact compared to conventional pesticides due to its:
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Specificity to target species
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Biodegradability
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Application at relatively low concentrations
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Natural occurrence in biological systems
Comparison with Similar Compounds
Structure-Activity Relationships
Researchers have conducted comparative analyses between (E)-Tetradec-12-enyl acetate and structurally similar compounds to establish structure-activity relationships. These studies reveal how slight modifications in molecular structure influence biological activity:
Compound | CAS Number | Key Structural Difference | Notable Characteristics |
---|---|---|---|
(E)-Tetradec-12-enyl acetate | 35153-21-0 | E-configuration at C12 | Primary compound of interest |
(Z)-Tetradec-12-enyl acetate | 35153-20-9 | Z-configuration at C12 | Different biological activity profile |
Tetradecyl acetate | - | No double bond | Reduced specificity in biological systems |
These comparisons highlight the critical nature of stereochemistry in determining the biological activity and specificity of these acetate esters .
Future Research Directions
Synthesis Optimization
Additional research could focus on developing more environmentally friendly and cost-effective methods for synthesizing (E)-Tetradec-12-enyl acetate, including:
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Green chemistry approaches utilizing renewable resources
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Enzymatic synthesis methods with improved stereoselectivity
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Continuous flow processes for more efficient industrial production
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